molecular formula C10H11ClFN3 B8147011 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B8147011
M. Wt: 227.66 g/mol
InChI Key: DNHJYRNPQWGMGO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a fluorophenyl group and a methyl group in the structure of this compound imparts unique chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 4-fluorophenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
  • 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
  • 3-(4-Methylphenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride

Uniqueness

The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride imparts unique electronic and steric properties, which can influence its chemical reactivity and biological activity. Compared to its chlorinated, brominated, or methylated analogs, the fluorinated compound may exhibit enhanced potency and selectivity in various applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-methylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c1-14-6-9(12)10(13-14)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHJYRNPQWGMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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